molecular formula C16H19N B1339082 4-tert-butyl-N-phenylaniline CAS No. 4496-49-5

4-tert-butyl-N-phenylaniline

Cat. No. B1339082
CAS RN: 4496-49-5
M. Wt: 225.33 g/mol
InChI Key: UOMXLEWVJZEVGP-UHFFFAOYSA-N
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Patent
US05707747

Procedure details

8.2 g (0.061 mol) of acetanilide, 19.2 g (0.090 mol) of p-tertiarybutylbromobenzene, 9.95 g (0.072 mol) of anhydrous potassium carbonate, and 0.50 g (0.008 mol) of copper powder were mixed. The reaction mixture was then allowed to undergo reaction at a temperature of 190° C. to 203° C. for 23 hours. The reaction product was then extracted with 75 ml of toluene. The insoluble contents were removed by filtration. The filtrate was then concentrated to dryness. The concentrate was then dissolved in 30 ml of isoamyl alcohol. The material was then hydrolyzed with 1.1 g of water and 7.9 g (0.12 mol) of 85% potassium hydroxide at a temperature of 125° C. The material was then subjected to steam distillation to distill off isoamyl alcohol and excess p-tertiarybutylbromobenzene. The residue was extracted with 80 ml of toluene, washed with water, and then concentrated to dryness. The concentrate was then recrystallized from 100 ml of n-hexane to obtain 8.1 g (yield: 58.9%) of N-phenyl-p-tertiarybutylaniline.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=O)C.[C:11]([C:15]1[CH:20]=[CH:19][C:18](Br)=[CH:17][CH:16]=1)([CH3:14])([CH3:13])[CH3:12].C(=O)([O-])[O-].[K+].[K+].[OH-].[K+]>[Cu].O>[C:5]1([NH:4][C:18]2[CH:19]=[CH:20][C:15]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:16][CH:17]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=CC=C1
Name
Quantity
19.2 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)Br
Name
Quantity
9.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1.1 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction at a temperature of 190° C. to 203° C. for 23 hours
Duration
23 h
EXTRACTION
Type
EXTRACTION
Details
The reaction product was then extracted with 75 ml of toluene
CUSTOM
Type
CUSTOM
Details
The insoluble contents were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate was then dissolved in 30 ml of isoamyl alcohol
CUSTOM
Type
CUSTOM
Details
at a temperature of 125° C
DISTILLATION
Type
DISTILLATION
Details
The material was then subjected to steam distillation
DISTILLATION
Type
DISTILLATION
Details
to distill off isoamyl alcohol and excess p-tertiarybutylbromobenzene
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 80 ml of toluene
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The concentrate was then recrystallized from 100 ml of n-hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=CC=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 58.9%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.